N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide: is a complex organic compound that features a quaternary ammonium group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenyl derivative under suitable conditions.
Quaternization: The phenylboronate ester is then subjected to quaternization with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The boronate ester can be hydrolyzed under acidic or basic conditions to form the corresponding boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronate ester.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Hydrolysis Products: The hydrolysis of the boronate ester yields the corresponding boronic acid.
Scientific Research Applications
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and as a probe in biological studies.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the quaternary ammonium group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a hydroxyl group instead of the quaternary ammonium group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of the quaternary ammonium group.
Uniqueness
N,N,N-Trimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanaminium bromide is unique due to the presence of both a quaternary ammonium group and a boronate ester in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H27BBrNO2 |
---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
trimethyl-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H27BNO2.BrH/c1-15(2)16(3,4)20-17(19-15)14-11-9-8-10-13(14)12-18(5,6)7;/h8-11H,12H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
CYOPHEYRFHTYBD-UHFFFAOYSA-M |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.